

# AZD3965: A Technical Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZD3965**, a first-in-class, orally bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). By disrupting lactate transport, **AZD3965** fundamentally alters the metabolic landscape of the tumor microenvironment (TME), presenting a promising therapeutic strategy in oncology. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

# Core Mechanism of Action: Targeting Tumor Metabolism

AZD3965 is a potent and selective inhibitor of MCT1, a key transporter responsible for the proton-linked movement of lactate and other monocarboxylates across the cell membrane.[1] [2][3] In the context of the TME, many cancer cells exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production and accumulation of lactate. [2][4] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid proliferation.[4][5]

By inhibiting MCT1, **AZD3965** blocks this lactate efflux, leading to intracellular lactate accumulation and a subsequent decrease in extracellular lactate.[1][6] This disruption of lactate homeostasis has several profound anti-tumor effects:



- Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback loop, inhibiting key glycolytic enzymes and ultimately slowing down the central energy-producing pathway of cancer cells.[1][7]
- Induction of Oxidative Stress: The metabolic shift induced by AZD3965 can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
   [8]
- Modulation of the Tumor Microenvironment: The reduction of lactate in the TME can alleviate
  the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.
  [3][4][9]

**AZD3965** also shows some activity against MCT2 but is selective over MCT3 and MCT4.[1][2] The expression of MCT4 has been identified as a potential mechanism of resistance to **AZD3965**, as it can compensate for the loss of MCT1 function in lactate transport.[1][5]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and pharmacodynamics of **AZD3965**.

Table 1: In Vitro Efficacy of AZD3965



| Cell Line | Cancer Type               | Parameter                                 | Value                           | Reference |
|-----------|---------------------------|-------------------------------------------|---------------------------------|-----------|
| Raji      | Burkitt's<br>Lymphoma     | Lactate Efflux<br>IC50                    | 5.12 nM (95% CI<br>3.76 - 6.97) | [1]       |
| DMS114    | Small Cell Lung<br>Cancer | Lactate Uptake<br>Inhibition (24h)        | Significant reduction           | [6]       |
| HGC27     | Gastric Cancer            | Lactate Uptake<br>Inhibition (24h)        | Significant reduction           | [6]       |
| H526      | Small Cell Lung<br>Cancer | Intracellular<br>Lactate (24h,<br>100 nM) | Significant<br>increase         | [6]       |
| HT29      | Colon Carcinoma           | Pyruvate-Lactate<br>Exchange              | Inhibition<br>observed          | [2]       |

Table 2: In Vivo Efficacy and Pharmacodynamics of AZD3965



| Tumor Model     | Treatment                                                | Outcome                    | Quantitative<br>Data | Reference |
|-----------------|----------------------------------------------------------|----------------------------|----------------------|-----------|
| Raji Xenograft  | 50mg/kg or<br>100mg/kg<br>AZD3965 (oral,<br>twice daily) | Tumor Growth<br>Inhibition | Significant          | [1]       |
| Raji Xenograft  | 50mg/kg<br>AZD3965 +<br>3mg/kg<br>Doxorubicin            | Enhanced<br>Efficacy       | Significant          | [1]       |
| Raji Xenograft  | 50mg/kg<br>AZD3965                                       | Decreased<br>Tumor Choline | Significant          | [3]       |
| H526 Xenograft  | AZD3965                                                  | Slowed Tumor<br>Growth     | Significant          | [8]       |
| U2932 Xenograft | 100mg/kg<br>AZD3965 (oral,<br>twice daily)               | Delayed Tumor<br>Growth    | Significant          | [10]      |

## **Signaling and Metabolic Pathways**

The following diagrams illustrate the key pathways affected by AZD3965.





Click to download full resolution via product page

Caption: Mechanism of action of AZD3965 in a cancer cell.





Click to download full resolution via product page

**Caption:** Impact of **AZD3965** on the tumor microenvironment.

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature.

### **In Vitro Lactate Transport Assay**

Objective: To determine the effect of AZD3965 on lactate efflux and influx in cancer cell lines.
 [6]



- Cell Culture: Cancer cell lines (e.g., Raji, DMS114, HGC27) are maintained in appropriate media (e.g., RPMI-1640 with 10% FCS and 1% L-glutamine).[6]
- Treatment: Cells are treated with varying concentrations of AZD3965 or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).[1][6]
- Lactate Measurement:
  - Extracellular Lactate (Efflux): The concentration of lactate in the cell culture medium is measured using methods such as LC-MS.[1]
  - Intracellular Lactate (Influx/Accumulation): Cells are lysed, and the intracellular lactate concentration is determined.[1][6]
- Data Analysis: IC50 values for lactate efflux inhibition are calculated. Statistical significance
  of changes in intracellular and extracellular lactate levels between treated and control groups
  is determined.[1][6]

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of AZD3965 as a monotherapy and in combination with other agents in a living model.[1]
- Animal Model: Immunocompromised mice (e.g., female SCID mice, 8-12 weeks old) are used.[1]
- Tumor Implantation: Cancer cells (e.g., 5x10<sup>6</sup> Raji cells in PBS) are implanted subcutaneously.[1]
- Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups:
  - Vehicle control (e.g., 0.5% Hydroxypropyl methylcellulose/0.1% polysorbate-80).[1]
  - AZD3965 administered orally (e.g., 50mg/kg or 100mg/kg, twice daily).[1][5]
  - Combination therapy (e.g., AZD3965 with doxorubicin or rituximab).[1]



- Monitoring: Tumor volume, animal body weight, and tumor condition are monitored regularly (e.g., twice weekly).[1]
- Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point.[8]
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for MCT1 and MCT4 expression or measurement of intratumoral lactate levels.[1]

### **Experimental Workflow Diagram**



Click to download full resolution via product page

**Caption:** General workflow for in vivo xenograft studies.

#### **Conclusion and Future Directions**

**AZD3965** represents a novel therapeutic approach that targets the metabolic vulnerabilities of cancer cells. By inhibiting MCT1, it disrupts lactate transport, leading to a cascade of anti-tumor effects within the tumor microenvironment. The preclinical data strongly support its potential as both a monotherapy and in combination with other anti-cancer agents, particularly in tumors with high MCT1 and low MCT4 expression.[1][5]

Ongoing and future research will continue to explore the full potential of **AZD3965**. Key areas of investigation include the identification of predictive biomarkers to select patients most likely to respond, the evaluation of novel combination strategies to overcome resistance, and a deeper understanding of its immunomodulatory effects. The continued clinical development of **AZD3965** holds promise for improving outcomes for patients with a variety of cancers.[11][12]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 1 blockade with AZD3965 inhibits lipid biosynthesis and increases tumour immune cell infiltration PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. mdpi.com [mdpi.com]
- 11. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD3965: A Technical Deep Dive into its Impact on the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#azd3965-and-its-impact-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com